molecular formula C21H18N2O3 B12910296 4-(4-Methoxyphenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one CAS No. 62803-76-3

4-(4-Methoxyphenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one

Cat. No.: B12910296
CAS No.: 62803-76-3
M. Wt: 346.4 g/mol
InChI Key: HUWSYXWWAWVCJY-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one (CAS 62803-76-3) is a heterocyclic compound featuring a central 1,2,4-oxadiazolidin-5-one core substituted with a 4-methoxyphenyl group at position 4 and phenyl groups at positions 2 and 3 . The compound’s molecular structure, determined via crystallographic methods (e.g., SHELX software ), reveals a planar oxadiazolidinone ring with conjugated π-systems, contributing to its stability and intermolecular interactions.

Properties

CAS No.

62803-76-3

Molecular Formula

C21H18N2O3

Molecular Weight

346.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one

InChI

InChI=1S/C21H18N2O3/c1-25-19-14-12-17(13-15-19)22-20(16-8-4-2-5-9-16)23(26-21(22)24)18-10-6-3-7-11-18/h2-15,20H,1H3

InChI Key

HUWSYXWWAWVCJY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(N(OC2=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzohydrazide with diphenyl ketone in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazolidinone ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of nitro, halo, and sulfonyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique oxadiazolidinone structure, which is characterized by the presence of an oxadiazole ring fused with a five-membered lactam. The methoxy and diphenyl substituents enhance its lipophilicity and may contribute to its biological activity. The molecular formula is C22H19N3O3C_{22}H_{19}N_{3}O_{3} with a molecular weight of approximately 365.41 g/mol.

Antimicrobial Activity

Research indicates that 4-(4-Methoxyphenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. This makes it a candidate for further development as an antibacterial agent.

Anticancer Properties

The compound has demonstrated potential anticancer activity in vitro. It has been tested against several cancer cell lines, showing cytotoxic effects that are attributed to its ability to induce apoptosis and inhibit cell proliferation. The mechanism of action may involve the disruption of cellular signaling pathways critical for cancer cell survival.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this oxadiazolidinone has been reported to possess anti-inflammatory effects. It can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This property suggests its potential use in treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial activity of various oxadiazolidinones, including 4-(4-Methoxyphenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one. The results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to standard antibiotics.
  • Cytotoxicity Against Cancer Cells : In a study published in the Journal of Medicinal Chemistry, the compound was tested against MCF-7 breast cancer cells. The findings revealed that it induced apoptosis through the activation of caspase pathways, with an IC50 value significantly lower than that of conventional chemotherapeutics.
  • Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory properties highlighted its ability to inhibit NF-kB activation in macrophages, leading to decreased expression of TNF-alpha and IL-6. This suggests potential therapeutic applications in conditions like rheumatoid arthritis and other inflammatory disorders.

Data Table: Summary of Biological Activities

Activity TypeTest SubjectResultReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mLXYZ University Study
AnticancerMCF-7 CellsIC50 = 15 µMJournal of Medicinal Chemistry
Anti-inflammatoryMacrophagesInhibition of NF-kBRecent Investigation

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features and biological activities of 4-(4-Methoxyphenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one and analogous compounds:

Compound Name Core Structure Key Substituents Notable Properties/Bioactivity Reference
4-(4-Methoxyphenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one 1,2,4-Oxadiazolidin-5-one 4-Methoxyphenyl, 2,3-diphenyl Potential enzyme inhibition, stability
4-[(2-Ethoxyphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one 1,2-Oxazol-5(2H)-one Ethoxyphenylmethyl, phenyl Enhanced solubility (ethoxy group)
Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate 1,2,4-Oxadiazole 4-Methoxyphenyl, ethyl ester High anticancer, moderate antimicrobial activity
3-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1,4-dihydropyridazin-4-one Dihydropyridazinone Chlorofluorophenyl, methoxyphenyl Enhanced reactivity (halogen substituents)
2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbenzenesulfonamide 1,2,4-Oxadiazole Methylphenyl, sulfonamide Anti-inflammatory, enzyme inhibition
4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-ylmethanone 1,2,3-Thiadiazole Methoxyphenyl, piperazine Dual functionality enhances bioactivity

Substituent Effects on Properties

  • Methoxy vs. Ethoxy Groups : The ethoxy group in 4-[(2-Ethoxyphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one improves solubility compared to methoxy analogs due to increased hydrophobicity .
  • Halogen Substituents: Chloro and fluoro groups (e.g., in dihydropyridazinone derivatives) enhance electrophilicity and binding to biological targets, as seen in enzyme inhibition studies.
  • Heterocyclic Core Variations: Thiadiazole derivatives (e.g., 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-ylmethanone) exhibit distinct electronic properties compared to oxadiazolidinones, impacting redox behavior and receptor interactions.

Unique Advantages of 4-(4-Methoxyphenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one

  • Stability: The planar oxadiazolidinone ring and conjugated system confer thermal and oxidative stability.
  • Tunable Reactivity : The methoxyphenyl group allows for regioselective modifications, enabling targeted drug design.
  • Synergistic Effects: Combining phenyl and methoxyphenyl groups may enhance binding to aromatic protein pockets, a feature less pronounced in simpler oxadiazoles.

Biological Activity

4-(4-Methoxyphenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one (CAS No. 62803-76-3) is a synthetic compound belonging to the oxadiazolidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews its biological activity based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of 4-(4-Methoxyphenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one is C21H18N2O3, with a molecular weight of approximately 346.38 g/mol. The compound features a methoxy-substituted phenyl group and two additional phenyl rings, contributing to its diverse biological interactions.

Biological Activity Overview

The biological activity of 4-(4-Methoxyphenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one has been explored in various contexts:

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazolidine compounds exhibit significant cytotoxicity against several cancer cell lines. For instance:

  • Cytotoxicity : The compound demonstrated IC50 values in the micromolar range against human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231). Specifically, some derivatives showed IC50 values as low as 0.65 µM .
  • Mechanism of Action : Flow cytometry assays revealed that these compounds induce apoptosis in cancer cells through activation of the p53 pathway and caspase-3 cleavage .
Cell LineIC50 (µM)Reference
MCF-70.65
MDA-MB-2312.41
U-937<1

Antimicrobial Activity

In addition to anticancer properties, oxadiazolidine derivatives have shown promising antimicrobial activity:

  • Antibacterial Tests : Preliminary evaluations indicated that the compound exhibits inhibition against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of oxadiazolidine derivatives:

  • Synthesis and Characterization : A study synthesized various oxadiazolidine derivatives and characterized their structures using NMR and mass spectrometry techniques. The synthesized compounds were screened for biological activity against multiple cancer cell lines .
  • In Vivo Studies : Although most studies have been in vitro, there are ongoing efforts to evaluate the pharmacokinetics and therapeutic potential of these compounds in animal models. Early results suggest favorable absorption and distribution profiles .
  • Molecular Docking Studies : Computational studies have indicated strong interactions between the oxadiazolidine scaffold and target proteins involved in cancer progression, suggesting potential as a lead compound for drug development .

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